SC58451 -

SC58451

Catalog Number: EVT-255513
CAS Number:
Molecular Formula: C20H19FO2S
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SC58451 is a potent and selective Cox-2 inhibitor with an IC50 of 1.1 nM.
Source and Classification

SC58451 is derived from a series of synthetic modifications aimed at enhancing pharmacological activity. It falls under the category of small molecule inhibitors, specifically targeting enzymes involved in metabolic processes. The compound is often studied in the context of its effects on cellular signaling pathways, particularly those related to cancer and inflammatory diseases.

Synthesis Analysis

Methods of Synthesis

The synthesis of SC58451 typically involves multi-step organic reactions that integrate various chemical transformations. Key methods include:

  1. Refluxing: This process is used to facilitate reactions at elevated temperatures, allowing for better yields.
  2. Coupling Reactions: These reactions are essential for forming the core structure of SC58451 by linking different molecular fragments.
  3. Purification Techniques: After synthesis, compounds are purified using techniques such as column chromatography to isolate SC58451 from by-products.

Technical Details

The synthesis often requires specific reagents and catalysts to achieve desired outcomes. For instance, palladium-catalyzed cross-coupling reactions have been employed to form carbon-carbon bonds crucial for building the compound's framework.

Molecular Structure Analysis

Structure and Data

SC58451 possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is typically represented as C₁₈H₁₉N₃O₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 305.36 g/mol
  • Structural Features: The compound features a central aromatic ring system with substituents that enhance its solubility and interaction with biological targets.

Visualization

The molecular structure can be visualized using software tools that depict the three-dimensional arrangement of atoms, highlighting key functional groups that interact with target proteins.

Chemical Reactions Analysis

Reactions Involved

SC58451 undergoes several chemical reactions that are crucial for its activity:

  1. Hydrolysis: This reaction can activate or deactivate the compound depending on environmental conditions.
  2. Oxidation-Reduction: These reactions are significant in modulating the compound's reactivity and stability in biological systems.

Technical Details

Understanding the kinetics of these reactions is vital for predicting how SC58451 behaves under physiological conditions. Kinetic studies often involve monitoring changes in concentration over time using spectroscopic techniques.

Mechanism of Action

Process and Data

The mechanism by which SC58451 exerts its effects involves binding to specific enzymes or receptors within cells. This binding inhibits their activity, leading to altered signaling pathways that can result in therapeutic effects such as reduced tumor growth or inflammation.

  • Target Enzymes: Initial studies suggest that SC58451 may inhibit certain kinases involved in cell proliferation.
  • Biological Impact: The inhibition leads to downstream effects on gene expression and cellular behavior.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: SC58451 is typically a solid at room temperature.
  • Solubility: It shows varying solubility in organic solvents and water, which is crucial for formulation in drug development.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: SC58451 is reactive towards nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data from stability studies indicate optimal storage conditions to maintain efficacy over time.

Applications

Scientific Uses

SC58451 has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound, it may serve as a basis for developing new drugs targeting specific diseases.
  2. Biochemical Research: Researchers utilize SC58451 to study enzyme inhibition mechanisms and cellular responses.
  3. Therapeutic Investigations: Clinical trials may explore its efficacy in treating conditions such as cancer or chronic inflammation.
Synthesis & Developmental Trajectory of SC58451

Historical Evolution of SC58451 Research Paradigms

The investigation of SC58451 (C₂₀H₁₉FO₂S) epitomizes shifting pharmacological strategies in cyclooxygenase (COX) inhibition. Developed in the mid-1990s, SC58451 emerged during a transformative period when researchers pivoted from non-selective NSAIDs toward isoform-specific COX-2 inhibitors to mitigate gastrointestinal toxicity. Early studies prioritized in vitro selectivity profiling, with SC58451 demonstrating a 1,000-fold selectivity for COX-2 over COX-1 in CHO cell assays [3]. This era emphasized structure-activity relationship (SAR) optimizations of diarylheterocycle scaffolds, where SC58451's methylsulfonyl pharmacophore conferred enhanced binding affinity to the COX-2 hydrophobic pocket.

By the early 2000s, research paradigms integrated advanced in silico modeling. Molecular dynamics simulations revealed SC58451's hydrogen bonding with COX-2 residues His90 and Arg513, explaining its kinetic stability. Subsequent studies focused on translational efficacy in inflammation models, though clinical development was overshadowed by marketed COX-2 inhibitors (e.g., celecoxib). Patent analytics indicate declining interest post-2005, coinciding with cardiovascular safety controversies surrounding the drug class [9].

Table: Key Research Milestones for SC58451

YearDevelopment PhaseScientific Advance
1996Discovery & SynthesisInitial identification as potent COX-2 inhibitor (IC₅₀ = 1.1 nM) [3]
1999Mechanistic ElucidationCrystal structure analysis of COX-2/SC58451 complex
2003In Vivo ValidationEfficacy demonstrated in rodent adjuvant-induced arthritis models
2008Technological IntegrationQSAR models incorporating SC58451’s physicochemical parameters

Epistemological Foundations in SC58451 Discovery Narratives

The discovery of SC58451 was rooted in rational drug design epistemology, leveraging biochemical knowledge of COX isoform divergence. Researchers hypothesized that differential inhibition was achievable via steric exploitation of COX-2's larger active site. SC58451’s chemical structure—characterized by a central fluorophenyl ring, thiophene linker, and methylsulfone group—was engineered to bypass COX-1’s constricted channel while competitively binding COX-2 [3].

Empirical validation relied on sequential inference:

  • Enzymatic assays quantifying prostaglandin E₂ (PGE₂) suppression in recombinant COX-2-expressing cells (IC₅₀ = 1.1 nM in CHO cells; 7.5 nM in Sf9 cells) [3].
  • Isotope-labeling studies confirming time-dependent inhibition kinetics, indicating irreversible binding.
  • Cross-species reactivity analyses revealing conserved inhibition across mammalian COX-2 orthologs.

This epistemological framework treated selectivity as a falsifiable hypothesis, with SC58451 serving as a chemical probe to test COX-2’s pathophysiological roles. Its subsequent use in neuroscience research (e.g., neuroinflammation models) exemplifies theoretical repurposing—applying pharmacological tools to validate mechanistic hypotheses in new biological contexts.

Table: Biochemical Properties of SC58451

PropertyValueExperimental Context
Molecular FormulaC₂₀H₁₉FO₂SConfirmed via mass spectrometry [3]
COX-2 IC₅₀ (CHO cells)0.0011 μM (1.1 nM)Arachidonic acid-induced PGE₂ inhibition [3]
COX-2 IC₅₀ (Sf9 cells)0.0075 μM (7.5 nM)Recombinant human COX-2 inhibition [3]
Selectivity Ratio (COX-2:COX-1)>1,000:1Based on whole-blood assay data

Critical Analysis of Patent Landscapes & Intellectual Property Frameworks

SC58451’s intellectual trajectory illustrates strategic patenting in competitive therapeutic domains. A comprehensive patent landscape analysis reveals:

  • Temporal clustering: Primary filings (1994–2000) coincide with peak COX-2 inhibitor development. No patents specifically citing "SC58451" exist in WIPO’s global database; it is subsumed under broader claims protecting diarylthiophene derivatives (e.g., WO1996US03725) [2] [9].
  • Assignee strategies: Patent holders (primarily pharmaceutical entities) prioritized structural Markush claims covering >10⁶ derivative permutations, with SC58451 as a lead embodiment. This created defensive IP moats against competitors while enabling pipeline expansion.
  • Geographic asymmetry: Filings concentrated in the US, EU, and Japan—jurisdictions with robust chemical patent enforcement. Emerging markets were neglected, reflecting commercial prioritization [7] [9].

Quantitative analysis of the COX-2 patent corpus (1990–2010) shows SC58451’s technological marginalization:

[Competitive Intelligence Insights]  - Dominant players: Pfizer (celecoxib: 1,200+ patents), Merck (rofecoxib: 900+ patents)  - Niche compounds: SC58451 referenced in <0.5% of COX-2-related patents  - Litigation risk: High (45% of COX-2 patents challenged for obviousness-type double patenting)  

The decline in SC58451-related publications post-2005 correlates with portfolio abandonment—non-renewal of core patents due to strategic pivots toward biologics. Contemporary patent analytics frameworks (e.g., KnowMade’s IP assessment criteria) would score SC58451’s IP strength as low, given its narrow clinical utilization and litigation vulnerability [5] [7].

Concluding Remarks

SC58451 remains a chemically significant yet commercially peripheral exemplar of rational COX-2 inhibition. Its developmental trajectory underscores how epistemological shifts and IP dynamics shape pharmacological innovation—even for compounds with robust in vitro efficacy. Future repurposing may leverage its selectivity for mechanistic studies in neuroinflammation or oncology.

Properties

Product Name

SC58451

IUPAC Name

5-(4-fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene

Molecular Formula

C20H19FO2S

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C20H19FO2S/c1-24(22,23)17-8-4-15(5-9-17)19-13-20(10-11-20)12-18(19)14-2-6-16(21)7-3-14/h2-9H,10-13H2,1H3

InChI Key

VZCIAZMKVAJRCL-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(CC3(C2)CC3)C4=CC=C(C=C4)F

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(CC3(C2)CC3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.